Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
CAS No.: 113602-62-3
Cat. No.: VC3052319
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113602-62-3 |
---|---|
Molecular Formula | C7H9NO3 |
Molecular Weight | 155.15 g/mol |
IUPAC Name | methyl 3-hydroxy-1-methylpyrrole-2-carboxylate |
Standard InChI | InChI=1S/C7H9NO3/c1-8-4-3-5(9)6(8)7(10)11-2/h3-4,9H,1-2H3 |
Standard InChI Key | HJHSYAMEFMNNBD-UHFFFAOYSA-N |
SMILES | CN1C=CC(=C1C(=O)OC)O |
Canonical SMILES | CN1C=CC(=C1C(=O)OC)O |
Introduction
Chemical Identity and Structure
Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole compound with three key functional groups: a methyl ester at the 2-position, a hydroxyl group at the 3-position, and a methyl group attached to the nitrogen atom at position 1. This specific arrangement of functional groups contributes to its distinctive chemical properties and reactivity profile.
Basic Identification Data
The compound can be identified through several standard chemical identifiers as shown in Table 1.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
IUPAC Name | Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate |
CAS Registry Number | 113602-62-3 |
Molecular Formula | C₇H₉NO₃ |
Molecular Weight | 155.15 g/mol |
InChI | InChI=1S/C7H9NO3/c1-8-4-3-5(9)6(8)7(10)11-2/h3-4,9H,1-2H3 |
InChI Key | HJHSYAMEFMNNBD-UHFFFAOYSA-N |
SMILES | COC(=O)c1c(O)ccn1C |
MDL Number | MFCD12924083 |
Structural Features
The molecule possesses a five-membered pyrrole ring with nitrogen at position 1. The presence of the methyl group on the nitrogen changes the electronic properties compared to its unmethylated analog. The hydroxyl group at position 3 creates potential for hydrogen bonding, while the methyl ester functionality at position 2 provides opportunities for further derivatization .
Physical and Chemical Properties
Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate exhibits distinct physical characteristics that define its behavior in various conditions and reactions.
Physical State and Appearance
The compound typically appears as a white to off-white solid at room temperature . Its crystalline nature is consistent with other substituted pyrrole derivatives, though specific crystallographic data for this particular compound is limited in the literature.
Chemical Properties
The reactivity of this compound is governed by its functional groups:
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The hydroxyl group at the 3-position can participate in hydrogen bonding and serve as a site for further functionalization.
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The methyl ester group can undergo typical ester reactions such as hydrolysis, transesterification, and reduction.
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The N-methyl pyrrole core influences the electronic distribution, affecting the reactivity of the entire molecule .
Synthesis Methods
Several approaches can be employed to synthesize Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate, building on general methods for pyrrole synthesis with appropriate modifications.
Derivatization from Pyrrole Precursors
One potential synthetic route involves the functionalization of simpler pyrrole derivatives. Starting with methyl 1-methyl-1H-pyrrole-2-carboxylate, regioselective hydroxylation at the 3-position can be achieved through appropriate oxidation conditions .
N-Methylation Approach
Another approach could involve starting with Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS: 79068-31-8) and performing selective N-methylation. This would require protecting the hydroxyl group during the methylation process to prevent side reactions .
Analytical Characterization
Spectroscopic and analytical techniques are essential for confirming the structure and purity of Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate.
Spectroscopic Data
Biological Activity and Applications
Pharmaceutical Relevance
Pyrrole derivatives with similar structures have demonstrated various biological activities. For example, 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-alkylamides have shown histone deacetylase (HDAC) inhibitory activity, suggesting potential applications in cancer research .
Synthetic Applications
The compound can serve as a valuable building block in organic synthesis due to its functional group arrangement:
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The hydroxyl group provides a handle for further derivatization
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The ester group can be transformed into various other functional groups
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The N-methylpyrrole core serves as a scaffold for constructing more complex heterocyclic systems
Comparison with Related Compounds
Comparison with Methyl 3-hydroxy-1H-pyrrole-2-carboxylate
The unmethylated analog, Methyl 3-hydroxy-1H-pyrrole-2-carboxylate (CAS: 79068-31-8), differs primarily in the absence of the N-methyl group. This structural difference results in distinct physical and chemical properties:
Table 2: Comparison of Key Properties
Property | Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | Methyl 3-hydroxy-1H-pyrrole-2-carboxylate |
---|---|---|
Molecular Formula | C₇H₉NO₃ | C₆H₇NO₃ |
Molecular Weight | 155.15 g/mol | 141.13 g/mol |
CAS Number | 113602-62-3 | 79068-31-8 |
N-H Hydrogen Bonding | Absent | Present |
Density | Not specified in sources | 1.4±0.1 g/cm³ |
Boiling Point | Not specified in sources | 264.2±20.0 °C at 760 mmHg |
The N-methyl group in Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate affects the electron distribution in the pyrrole ring, potentially altering its reactivity and binding properties compared to the unmethylated analog .
Comparison with Other Pyrrole Derivatives
Other structurally related compounds include:
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Methyl 4-bromo-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate (CAS: 150713-75-0)
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Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS: 1196-07-2)
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Methyl 4-hydroxy-5-methyl-1H-pyrrole-2-carboxylate (CAS: 203208-35-9)
These variations in substitution patterns provide compounds with different chemical and biological properties, expanding the repertoire of functional pyrrole derivatives available for various applications.
Supplier | Catalog/Product Number | Available Quantities | Purity |
---|---|---|---|
Ambeed, Inc. | A144973 | 100 mg | Not specified |
Key Organics | KOR-DS-7450 | Not specified | Not specified |
Cymit Quimica | IN-DA00093U | 100 mg, 250 mg, 1 g | 95% |
Appchem | AI11602 | Not specified | Not specified |
The compound is typically supplied as a solid research chemical for laboratory use only .
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